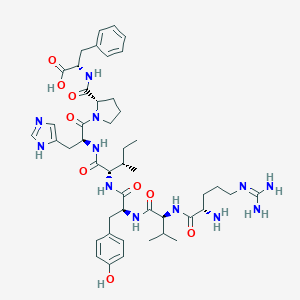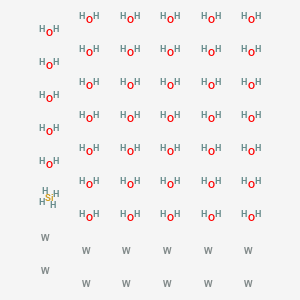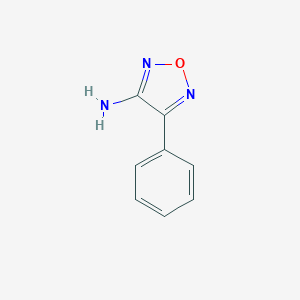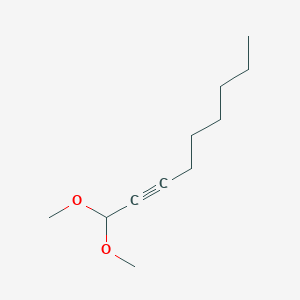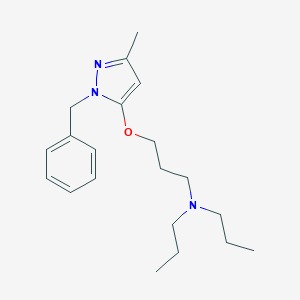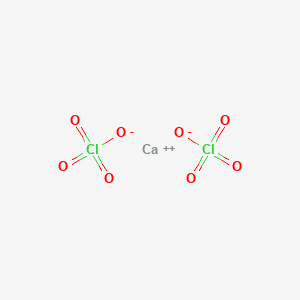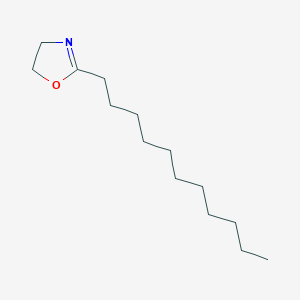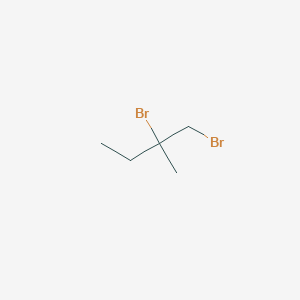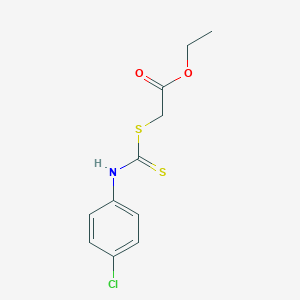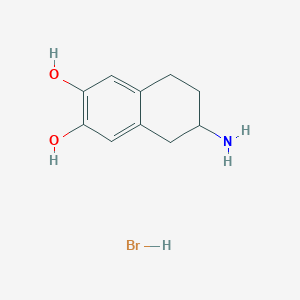
6,7-ADTN hydrobromide
Overview
Description
Mechanism of Action
Target of Action
6,7-ADTN hydrobromide is primarily a Dopamine D1 agonist . Dopamine D1 receptors are one of the five types of dopamine receptors in the brain. They play a crucial role in the central nervous system, regulating neuronal growth and development, synaptic plasticity, and learning and memory.
Mode of Action
As a dopamine agonist, this compound mimics the action of dopamine by binding to dopamine D1 receptors . This binding activates the receptor, triggering a series of intracellular events that lead to the physiological responses associated with dopamine, such as regulation of mood, reward, and motor control.
Pharmacokinetics
It is known to besoluble in water up to 100 mM , which suggests it could have good bioavailability. It is recommended to store the compound at +4°C under desiccating conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the compound’s solubility and stability . Furthermore, the presence of other neurotransmitters or drugs can influence the compound’s efficacy by altering the availability of dopamine D1 receptors or competing for binding sites.
Biochemical Analysis
Biochemical Properties
6,7-ADTN hydrobromide interacts with dopamine D1 receptors . As a dopamine agonist, it can bind to these receptors and mimic the action of dopamine, a neurotransmitter that plays a crucial role in several brain functions, including mood, reward, and motor control .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a dopamine agonist . By binding to dopamine receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of MAO enzymes . This inhibition provides valuable insights into the regulatory mechanisms of neurotransmitter activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is soluble in water to 100 mM . It is recommended to prepare and use solutions on the same day. If stock solutions are made in advance, they should be stored as aliquots in tightly sealed vials at -20°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study involving chicks, it was found that intravitreal administration of this compound inhibited the development of form-deprivation myopia and lens-induced myopia in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the dopamine metabolic pathway . It interacts with dopamine D1 receptors and influences the activity of MAO enzymes, which play a key role in the metabolism of dopamine .
Preparation Methods
Chemical Reactions Analysis
6,7-ADTN hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions may involve the conversion of the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common reagents and conditions used in these reactions include oxygen-free water containing antioxidants like sodium metabisulfite . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-ADTN hydrobromide has several scientific research applications:
Comparison with Similar Compounds
6,7-ADTN hydrobromide is unique due to its specific structure and function as a dopamine receptor agonist. Similar compounds include:
Dopamine: A naturally occurring neurotransmitter with similar receptor activity.
Apomorphine: Another dopamine receptor agonist used in research and clinical settings.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and other disorders.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHIOBQEXZBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017128 | |
| Record name | (+/-)-ADTN hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-86-5 | |
| Record name | 2-Amino-6,7-dihydroxytetralin hydrobromide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-ADTN hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-ADTN hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6,7-DIHYDROXYTETRALIN HYDROBROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1P469341B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


